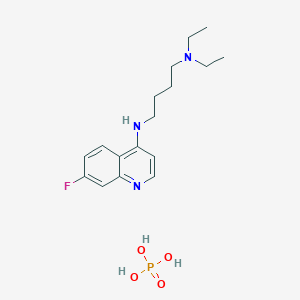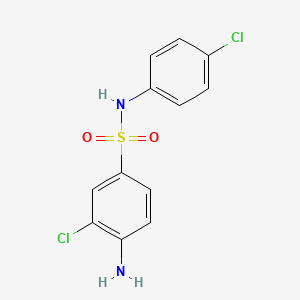![molecular formula C14H10ClI B12599607 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene CAS No. 890136-64-8](/img/structure/B12599607.png)
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, with an ethenyl group linking the two halogenated phenyl groups
Métodos De Preparación
The synthesis of 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for this compound may involve similar coupling reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents can be tailored to achieve cost-effective and efficient production.
Análisis De Reacciones Químicas
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction Reactions: The ethenyl group can undergo oxidation to form carbonyl compounds or reduction to form alkyl derivatives. Reagents such as potassium permanganate or hydrogen gas in the presence of a catalyst can be used for these transformations.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules. These reactions typically require palladium or copper catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives and various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate for various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals
Medicine: Research into the compound’s potential therapeutic applications includes its use in the synthesis of drug candidates targeting specific diseases. Its unique structure may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated nature makes it useful in the development of flame retardants, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene exerts its effects depends on the specific application and target
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Binding to Biological Targets: In biological systems, the compound may bind to specific proteins or enzymes, modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.
Comparación Con Compuestos Similares
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2-ethynylbenzene: This compound contains a similar chlorinated benzene ring but with an ethynyl group instead of an ethenyl group.
1-Chloro-2-iodobenzene: This compound has both chlorine and iodine atoms directly attached to the benzene ring without the ethenyl linkage.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and applications in different fields.
Propiedades
Número CAS |
890136-64-8 |
|---|---|
Fórmula molecular |
C14H10ClI |
Peso molecular |
340.58 g/mol |
Nombre IUPAC |
1-chloro-2-[2-(2-iodophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClI/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
Clave InChI |
ODMWZTSDKWHDFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)


![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)


